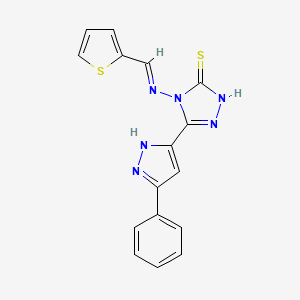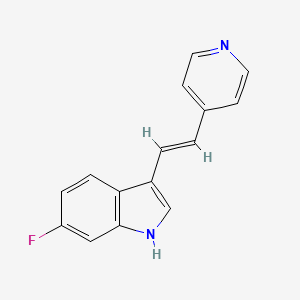
6-Fluoro-3-((E)-2-pyridin-4-yl-vinyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-3-((E)-2-pyridin-4-yl-vinyl)-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom and a pyridinyl-vinyl group in the structure of this compound enhances its chemical properties, making it a valuable molecule for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-((E)-2-pyridin-4-yl-vinyl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoroindole and 4-pyridinecarboxaldehyde.
Condensation Reaction: The key step in the synthesis is the condensation reaction between 6-fluoroindole and 4-pyridinecarboxaldehyde in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH). This reaction forms the desired this compound.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to achieve higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-3-((E)-2-pyridin-4-yl-vinyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)
Reduction: NaBH4, LiAlH4, ethanol
Substitution: NaOMe, KOtBu, DMF (dimethylformamide)
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
6-Fluoro-3-((E)-2-pyridin-4-yl-vinyl)-1H-indole has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates. Its unique structure allows for the development of novel pharmaceuticals with improved efficacy and reduced side effects.
Biological Studies: It is employed in biological studies to investigate its effects on various biological pathways and targets. The compound’s ability to interact with specific proteins and enzymes makes it valuable for studying disease mechanisms.
Chemical Biology: Researchers use the compound to probe chemical biology processes, such as protein-ligand interactions and cellular signaling pathways.
Material Science: The compound’s unique properties make it suitable for the development of advanced materials, including organic semiconductors and fluorescent probes.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-3-((E)-2-pyridin-4-yl-vinyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, and receptors, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: This compound shares the fluorine atom and indole core but has a different substituent group.
6-Fluoro-3-formylchromone: Another fluorinated compound with a different core structure and functional groups.
2-Fluoropyridine-5-boronic acid: A fluorinated pyridine derivative with boronic acid functionality.
Uniqueness
6-Fluoro-3-((E)-2-pyridin-4-yl-vinyl)-1H-indole is unique due to its combination of a fluorine atom, pyridinyl-vinyl group, and indole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and interact with specific molecular targets sets it apart from other similar compounds.
Propiedades
Número CAS |
163239-23-4 |
|---|---|
Fórmula molecular |
C15H11FN2 |
Peso molecular |
238.26 g/mol |
Nombre IUPAC |
6-fluoro-3-[(E)-2-pyridin-4-ylethenyl]-1H-indole |
InChI |
InChI=1S/C15H11FN2/c16-13-3-4-14-12(10-18-15(14)9-13)2-1-11-5-7-17-8-6-11/h1-10,18H/b2-1+ |
Clave InChI |
UJTBWNKRXRHIGU-OWOJBTEDSA-N |
SMILES isomérico |
C1=CC2=C(C=C1F)NC=C2/C=C/C3=CC=NC=C3 |
SMILES canónico |
C1=CC2=C(C=C1F)NC=C2C=CC3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




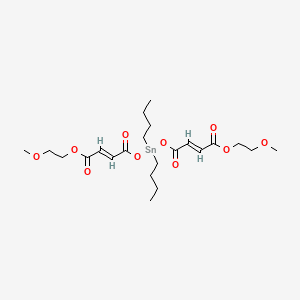
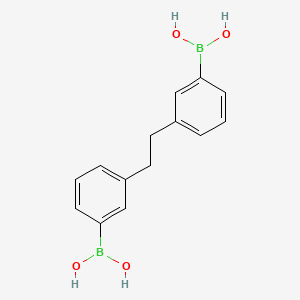


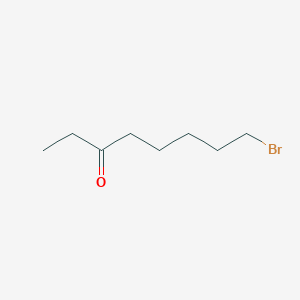
![4-Isopropyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluorene-7-thiol](/img/structure/B14148367.png)
![Ethyl 8-methoxybenzo[F]quinoline-3-carboxylate](/img/structure/B14148369.png)
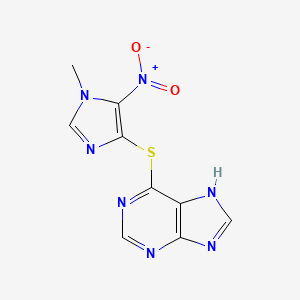
![5-[(4-Fluorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione](/img/structure/B14148381.png)

